2-(2-methylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide
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Overview
Description
2-(2-methylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a pyrrole ring, a nitrophenyl group, and a methylphenoxy moiety, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide typically involves a multi-step processThe final step involves the condensation of the intermediate with 2-methylphenoxyacetic acid under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted analogs, oxidized forms, and other functionalized derivatives .
Scientific Research Applications
2-(2-methylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction often leads to the inhibition or activation of biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(2-methylphenoxy)-N-[(E)-[1-(4-aminophenyl)pyrrol-2-yl]methylideneamino]acetamide
- 2-(2-methylphenoxy)-N-[(E)-[1-(4-chlorophenyl)pyrrol-2-yl]methylideneamino]acetamide
- 2-(2-methylphenoxy)-N-[(E)-[1-(4-methylphenyl)pyrrol-2-yl]methylideneamino]acetamide
Uniqueness
What sets 2-(2-methylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group, in particular, enhances its potential as a versatile intermediate in synthetic chemistry and a promising candidate in pharmaceutical research.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-15-5-2-3-7-19(15)28-14-20(25)22-21-13-18-6-4-12-23(18)16-8-10-17(11-9-16)24(26)27/h2-13H,14H2,1H3,(H,22,25)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUHIEPQEXBWSF-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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